5-Bromo-1-methyl-1h-indazole-3-carbonitrile
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Overview
Description
5-Bromo-1-methyl-1h-indazole-3-carbonitrile is a chemical compound used for industrial and scientific research . It is also known by other names such as 5-Bromo-3-cyano-1H-indazole .
Synthesis Analysis
The synthesis of indazoles, including 5-Bromo-1-methyl-1h-indazole-3-carbonitrile, can be achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of 5-Bromo-1-methyl-1h-indazole-3-carbonitrile is represented by the linear formula C7H5BrN2 . The molecular weight of the compound is 197.03 .Chemical Reactions Analysis
Indazole-containing heterocyclic compounds, such as 5-Bromo-1-methyl-1h-indazole-3-carbonitrile, can be synthesized through various chemical reactions. These include Cu (OAc) 2 -catalyzed reactions to form N–N bonds in DMSO under O2 atmosphere . Other strategies include reactions under catalyst- and solvent-free conditions, Cu 2 O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Scientific Research Applications
- Researchers have explored the anticancer potential of indole derivatives, including 5-Bromo-1-methyl-1H-indazole-3-carbonitrile. In particular, indole compounds have shown promising responses against various cancer cell lines. Further studies are needed to elucidate the exact mechanisms and potential therapeutic applications .
- Kasralikar et al. reported a series of novel indolyl and oxochromenyl xanthenone derivatives and performed molecular docking studies as potential anti-HIV-1 agents. While 5-Bromo-1-methyl-1H-indazole-3-carbonitrile was not specifically mentioned in this study, its indole structure suggests it may be worth investigating for antiviral properties .
Anticancer Properties
Anti-HIV Activity
Safety and Hazards
The safety data sheet for 5-Bromo-1H-indazole-3-carbonitrile suggests that it should be handled with care. If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . In case of skin contact, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water . If ingested, the mouth should be rinsed with water, and vomiting should not be induced . The compound should be stored away from dust formation and should not be inhaled or come into contact with the skin and eyes .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-bromo-1-methyl-1h-indazole-3-carbonitrile, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their biological activities .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 5-Bromo-1-methyl-1h-indazole-3-carbonitrile may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse molecular and cellular effects.
properties
IUPAC Name |
5-bromo-1-methylindazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c1-13-9-3-2-6(10)4-7(9)8(5-11)12-13/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYAXZQOMLBWNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=N1)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-methyl-1h-indazole-3-carbonitrile |
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